molecular formula C7H10N2O B12329863 5-Methoxy-2-methylpyridin-4-amine

5-Methoxy-2-methylpyridin-4-amine

Cat. No.: B12329863
M. Wt: 138.17 g/mol
InChI Key: SNGLCLWDRLOBAW-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylpyridin-4-amine (CAS: 1696540-73-4) is a pyridine derivative with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol. Structurally, it features a methoxy group (-OCH₃) at the 5-position, a methyl group (-CH₃) at the 2-position, and an amine (-NH₂) at the 4-position on the pyridine ring. Its commercial availability has been discontinued in recent years, as noted by CymitQuimica .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    General Preparation: One common method involves the reaction of 2-methoxy-5-methylpyridin-4-amine with an intermediate compound in the presence of a catalyst. For example, to a solution of Intermediate 1 in a 0.04 M PTSA solution in 1,4-dioxane, 2-methoxy-5-methylpyridin-4-amine is added and the mixture is stirred at 95°C for 16 hours.

    Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. similar compounds are typically synthesized using large-scale organic synthesis techniques involving batch reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.

    Substitution: The methoxy group can be substituted under certain conditions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry

Biology

  • Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.

Medicine

Industry

  • Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Methoxy-2-methylpyridin-4-amine exerts its effects is primarily through its interaction with molecular targets such as potassium channels. It acts as a potassium channel blocker, binding to exposed potassium channels in demyelinated axons, reducing the leakage of intracellular potassium ions, and enhancing impulse conduction . This mechanism is similar to that of 4-aminopyridine, a known potassium channel blocker used in the treatment of multiple sclerosis.

Comparison with Similar Compounds

The structural and functional attributes of 5-Methoxy-2-methylpyridin-4-amine can be compared to related pyridine and pyrimidine derivatives. Below is a detailed analysis:

Structural Isomers and Positional Analogs

2-Methoxy-5-methylpyridin-4-amine (CAS: 1260663-96-4)

  • Structural Difference : The methoxy and methyl groups are swapped (2-methoxy vs. 5-methoxy).
  • Impact: Positional isomerism affects electronic distribution.

4-Chloro-5-methoxypyridin-2-amine (CAS: 1227586-39-1)

  • Structural Difference : Chlorine replaces the methyl group at the 2-position.
  • Impact : The electron-withdrawing chlorine increases electrophilicity at the pyridine ring, enhancing reactivity in cross-coupling reactions. This compound is used in APIs and intermediates .

Functional Group Variations

4-Amino-3-methoxypicolinonitrile (CAS: 1805075-74-4)

  • Structural Difference: A cyano (-CN) group replaces the methyl group at the 2-position.
  • Impact: The cyano group introduces strong electron-withdrawing effects, increasing ring electron deficiency. This enhances binding to metal catalysts in coordination chemistry but reduces solubility in polar solvents .

4-Amino-2,6-dimethylpyridin-3-ol hydrate (CAS: 462601-25-8)

  • Structural Difference : Hydroxyl (-OH) and methyl groups replace methoxy and methyl at distinct positions.
  • Impact : The hydroxyl group increases hydrogen-bonding capacity, improving solubility in aqueous media. This compound is relevant in materials science for designing hydrophilic polymers .

Pyrimidine Analogs

2-Chloro-4-methylpyrimidin-5-amine

  • Structural Difference : Pyrimidine ring (6-membered, two nitrogen atoms) replaces pyridine.
  • Impact : The additional nitrogen in pyrimidine alters aromaticity and hydrogen-bonding patterns. Pyrimidines are critical in nucleobase analogs, making this compound valuable in antiviral drug development .

2-Methoxy-4-methylpyrimidin-5-amine (CAS: 908099-97-8)

  • Structural Difference : Methoxy and methyl groups on a pyrimidine ring.
  • Impact : The dual nitrogen atoms in pyrimidine create a more electron-deficient core compared to pyridine, favoring interactions with enzymes like kinases .

Pharmacological Relevance

5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine (GNF-PF-359)

  • Structural Difference : Chlorine and phenethyl groups replace methoxy and methyl in the target compound.
  • Impact: This derivative inhibits methionine aminopeptidases (MetAP1/2), enzymes involved in cancer progression. The chlorine enhances target affinity, while the phenethyl group improves membrane permeability .

Data Table: Key Properties of this compound and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Similarity Score* Applications
This compound 1696540-73-4 C₇H₁₀N₂O 138.17 5-OCH₃, 2-CH₃, 4-NH₂ 1.00 (Reference) Pharmaceutical intermediates
4-Amino-3-methoxypicolinonitrile 1805075-74-4 C₇H₆N₃O 164.15 3-OCH₃, 4-NH₂, 2-CN 0.87 Coordination chemistry
2-Chloro-5-methoxypyridin-4-amine 1227586-39-1 C₆H₇ClN₂O 158.59 5-OCH₃, 2-Cl, 4-NH₂ 0.82 API synthesis
2-Methoxy-4-methylpyrimidin-5-amine 908099-97-8 C₆H₈N₄O 152.16 2-OCH₃, 4-CH₃, 5-NH₂ 0.83 Kinase inhibitors

*Similarity scores derived from Tanimoto coefficient analyses .

Biological Activity

5-Methoxy-2-methylpyridin-4-amine (C7H10N2O) is an organic compound notable for its unique structural characteristics, which include a methoxy group at the fifth position, a methyl group at the second position, and an amino group at the fourth position of the pyridine ring. This arrangement contributes to its diverse biological activities, particularly its role as a potassium channel blocker. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

This compound primarily functions as a potassium channel blocker . By binding to exposed potassium channels in demyelinated axons, it reduces intracellular potassium ion leakage and enhances impulse conduction. This mechanism suggests potential therapeutic applications in treating neurological disorders such as multiple sclerosis and other demyelinating conditions.

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Neuroprotective Effects : Its ability to stabilize neuronal membranes makes it a candidate for further investigation in neuroprotection.
  • Enzyme Interactions : It has been utilized in biochemical assays to study enzyme interactions due to its influence on potassium channels.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
2-Amino-4-methylpyridineLacks methoxy group; amino group at second positionPrimarily used as an intermediate in organic synthesis
3-Fluoro-5-methylpyridin-4-amineContains fluorine instead of methoxyPotentially different biological activity due to fluorine
5-Methoxy-3-methylpyridin-4-amineMethyl group at third position instead of secondMay exhibit different reactivity patterns
4-AminopyridineLacks both methoxy and methyl groupsKnown for its role as a potassium channel blocker

This comparison illustrates how the unique combination of functional groups in this compound provides distinct electronic and steric properties that influence its reactivity and interaction with biological targets.

Case Studies and Research Findings

Recent studies have focused on the compound's interactions with potassium channels and its potential implications in neurological research. For instance:

  • Neuronal Activity Modulation : Research indicates that this compound can modulate neuronal excitability, providing insights into its use as a therapeutic agent for conditions characterized by abnormal neuronal firing.
  • Therapeutic Potential : In vivo studies have shown promising results in animal models where the compound improved motor function and reduced symptoms associated with demyelination.
  • Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit certain enzymes involved in neurotransmitter release, further supporting its role in modulating synaptic transmission.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

5-methoxy-2-methylpyridin-4-amine

InChI

InChI=1S/C7H10N2O/c1-5-3-6(8)7(10-2)4-9-5/h3-4H,1-2H3,(H2,8,9)

InChI Key

SNGLCLWDRLOBAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)OC)N

Origin of Product

United States

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